molecular formula C21H26N2O2 B2781247 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 946311-83-7

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2781247
CAS No.: 946311-83-7
M. Wt: 338.451
InChI Key: UKEDFXVSEZUDPL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
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Scientific Research Applications

Antibiotic Properties

Research by Asolkar et al. (2004) introduced helquinoline , a tetrahydroquinoline derivative discovered from Janibacter limosus, showing high biological activity against bacteria and fungi. This compound, 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, represents a class of natural products with potential antibiotic applications, emphasizing the structural diversity and bioactivity of tetrahydroquinoline derivatives (Asolkar et al., 2004).

Structural and Fluorescence Properties

Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. They found these compounds to form crystalline salts and host–guest complexes with enhanced fluorescence emission, highlighting their potential in developing novel materials with unique optical properties (Karmakar et al., 2007).

Analgesic and Spasmolytic Properties

Brossi et al. (1960) demonstrated that substituted 1-methyl-3,4-dihydro-isoquinolines could be converted to 2-(β-acylamido-ethyl)-acetophenomes, serving as intermediates for synthesizing various tetrahydroisoquinolines with analgesic and spasmolytic properties. This indicates the therapeutic potential of these compounds in pain and spasm management (Brossi et al., 1960).

Dopamine Agonist Properties

Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their dopamine-like activity in dilating the renal artery. Their findings suggest these compounds' potential in developing new treatments for conditions affected by dopamine activity, such as Parkinson's disease (Jacob et al., 1981).

Antitumor Activity

Ambros et al. (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and tested their cytostatic activity in vitro against leukemia and mammary tumor cells. Their research indicates the potential of these compounds in cancer treatment, showing significant inhibition of cell proliferation (Ambros et al., 1988).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-3-7-19(13-16)25-15-21(24)22-11-10-17-8-9-20-18(14-17)6-4-12-23(20)2/h3,5,7-9,13-14H,4,6,10-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDFXVSEZUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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